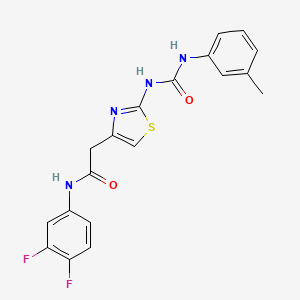
3-(4-Iodopyrazol-1-YL)piperidine, hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride: is a chemical compound with the molecular formula C8H13ClIN3 and a molecular weight of 313.57 g/mol . This compound is characterized by the presence of an iodopyrazole ring attached to a piperidine moiety, forming a hydrochloride salt. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride typically involves the following steps:
Formation of 4-Iodopyrazole: The initial step involves the iodination of pyrazole to form 4-iodopyrazole. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Coupling with Piperidine: The 4-iodopyrazole is then coupled with piperidine through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods:
In an industrial setting, the production of 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the iodopyrazole ring, potentially leading to the removal of the iodine atom and formation of pyrazole derivatives.
Substitution: The iodopyrazole moiety can participate in various substitution reactions, where the iodine atom is replaced by other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Pyrazole derivatives with the iodine atom removed.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride is used as a building block in organic synthesis
Biology:
In biological research, this compound is used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It can help in understanding the binding mechanisms and activity of pyrazole derivatives in biological systems.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure can be modified to create analogs with improved pharmacological properties.
Industry:
In the industrial sector, 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials.
作用機序
The mechanism of action of 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride involves its interaction with specific molecular targets. The iodopyrazole moiety can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can further enhance the binding affinity and specificity of the compound for its targets.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to active sites of enzymes, inhibiting their catalytic activity.
Receptors: It may interact with receptor proteins, modulating their signaling pathways.
類似化合物との比較
- 3-(4-Bromopyrazol-1-YL)piperidine, hydrochloride
- 3-(4-Chloropyrazol-1-YL)piperidine, hydrochloride
- 3-(4-Fluoropyrazol-1-YL)piperidine, hydrochloride
Comparison:
- 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromine, chlorine, and fluorine analogs.
- The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in the design of new molecules with specific binding properties.
特性
IUPAC Name |
3-(4-iodopyrazol-1-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPMTOGKIVQIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(C=N2)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![12-(3-bromophenyl)-N-(3-chlorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2824391.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)


![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)

![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)

![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2824411.png)
![8-(4-chlorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)

